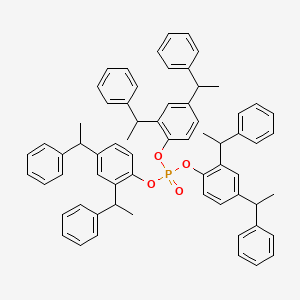
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is an organophosphorus compound with the molecular formula C66H63O4P. It is known for its use as a flame retardant in various materials, including plastics and textiles. The compound is characterized by its high thermal stability and effectiveness in reducing flammability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate typically involves the reaction of 2,4-bis(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3C6H5CH2C6H4OH+POCl3→(C6H5CH2C6H4O)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid and the corresponding phenol.
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,4-bis(1-phenylethyl)phenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The mechanism by which Tris(2,4-bis(1-phenylethyl)phenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, which dilute the concentration of flammable gases in the environment.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Poly(oxy-1,2-ethanediyl), alpha-phosphono-omega-(2,4,6-tris(1-phenylethyl)phenoxy)-
- Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide
Uniqueness
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Compared to similar compounds, it offers superior performance in reducing flammability and enhancing the fire resistance of materials. Its molecular structure allows for efficient interaction with the polymer matrix, providing better protection against fire hazards.
Properties
CAS No. |
20812-18-4 |
|---|---|
Molecular Formula |
C66H63O4P |
Molecular Weight |
951.2 g/mol |
IUPAC Name |
tris[2,4-bis(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C66H63O4P/c1-46(52-25-13-7-14-26-52)58-37-40-64(61(43-58)49(4)55-31-19-10-20-32-55)68-71(67,69-65-41-38-59(47(2)53-27-15-8-16-28-53)44-62(65)50(5)56-33-21-11-22-34-56)70-66-42-39-60(48(3)54-29-17-9-18-30-54)45-63(66)51(6)57-35-23-12-24-36-57/h7-51H,1-6H3 |
InChI Key |
USZKGISFVCMAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















